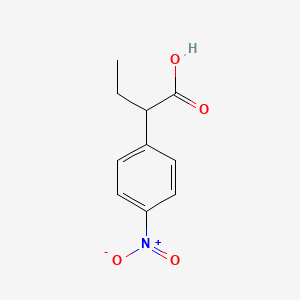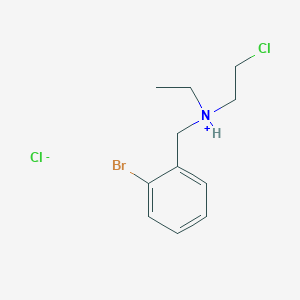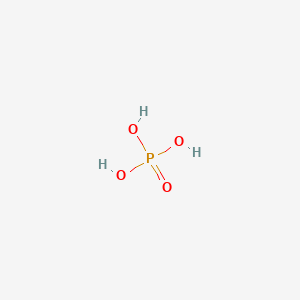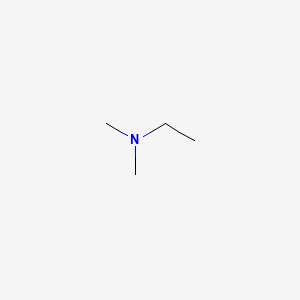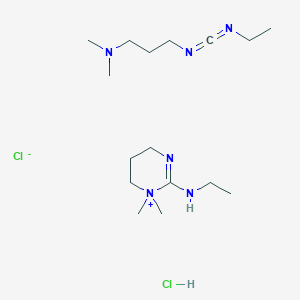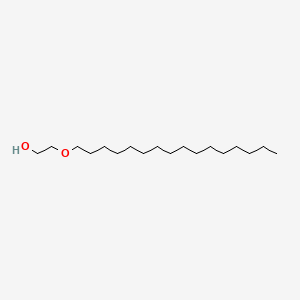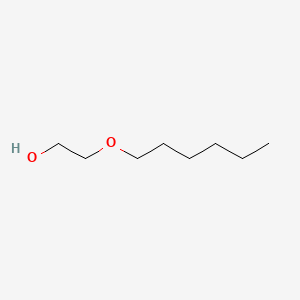
Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate: is a complex organic compound that belongs to the class of phospholipids It is characterized by the presence of a phosphate group attached to a glycerol backbone, which is further esterified with tetradecanoic acid (myristic acid)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate typically involves the esterification of glycerol with tetradecanoic acid, followed by phosphorylation. The process can be summarized in the following steps:
Esterification: Glycerol is reacted with tetradecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form 2,3-bis(tetradecanoyloxy)propyl alcohol.
Phosphorylation: The esterified glycerol is then treated with a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to introduce the phosphate group, resulting in the formation of 2,3-bis(tetradecanoyloxy)propyl phosphate.
Neutralization: The final step involves neutralizing the phosphate ester with sodium hydroxide to obtain Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol, tetradecanoic acid, and phosphate ions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and phosphoric acid.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Hydrolysis: Glycerol, tetradecanoic acid, and phosphate ions.
Oxidation: Carboxylic acids and phosphoric acid.
Substitution: Various substituted phosphates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate is used as a surfactant and emulsifying agent in various chemical formulations. Its amphiphilic nature makes it suitable for stabilizing emulsions and dispersions.
Biology: In biological research, this compound is used to study membrane dynamics and lipid-protein interactions. It serves as a model phospholipid in the investigation of cell membrane structure and function.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form liposomes and other nanocarriers. It can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Industry: In the industrial sector, Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate is used in the formulation of personal care products, such as lotions and creams, due to its moisturizing and emulsifying properties.
Mecanismo De Acción
The mechanism of action of Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate is primarily based on its amphiphilic nature. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It interacts with various molecular targets, including membrane proteins and enzymes, modulating their activity. The phosphate group can participate in signaling pathways by acting as a substrate for kinases and phosphatases, influencing cellular processes such as proliferation, differentiation, and apoptosis.
Comparación Con Compuestos Similares
- Sodium ®-2-hydroxy-3-(tetradecanoyloxy)propyl phosphate
- Sodium ®-2,3-bis(dodecanoyloxy)propyl phosphate
- Sodium ®-2,3-bis(octadecanoyloxy)propyl phosphate
Comparison: Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate is unique due to its specific fatty acid chain length (tetradecanoic acid). This chain length influences its physical properties, such as melting point and solubility, as well as its biological activity. Compared to its analogs with shorter (dodecanoic acid) or longer (octadecanoic acid) fatty acid chains, it exhibits distinct behavior in terms of membrane integration and interaction with proteins.
Propiedades
IUPAC Name |
disodium;[(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H61O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(32)37-27-29(28-38-40(34,35)36)39-31(33)26-24-22-20-18-16-14-12-10-8-6-4-2;;/h29H,3-28H2,1-2H3,(H2,34,35,36);;/q;2*+1/p-2/t29-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJLELWCRYLVPG-SYXKTQFYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H59Na2O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1,1'-Biphenyl]-3,3'-diol](/img/structure/B7797769.png)
